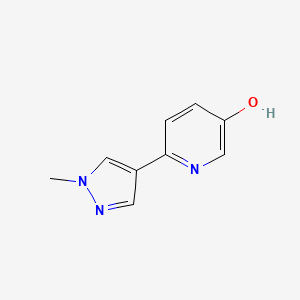
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol
Übersicht
Beschreibung
“6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol” is a heterocyclic compound . It is part of an important class of compounds known as pyrazolo[3,4-b]pyridines, which are attractive targets in organic synthesis due to their wide variety of biological and pharmacological properties .
Synthesis Analysis
The compound can be synthesized by cyclization reaction from 2,6-dichloro-4-methylnicotinonitrile . A mixture of the 6-hydrazino-4-methyl-1H-pyrazolo[3,4-b]pyridine-3-ol and ethyl acetoacetate in ethanol with the addition of catalytic amounts of conc. HCl was refluxed gently for 4 hours .Molecular Structure Analysis
The molecular weight of “6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol” is 175.19 . The InChI code is 1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 .Chemical Reactions Analysis
The compound exists as the 3-hydroxy tautomer . It is part of the pyrazolo[3,4-b]pyridines class of compounds, which have been synthesized using various strategies .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- Wu et al. (2012) synthesized new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds and studied their structure in detail using X-ray diffraction, highlighting their existence as the 3-hydroxy tautomer (Wu, Tang, Huang, & Shen, 2012).
Coordination Chemistry and Ligand Applications :
- Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their use in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical transitions (Halcrow, 2005).
Photophysical Properties :
- Vetokhina et al. (2012) conducted studies on 2-(1H-pyrazol-5-yl)pyridines, including their derivatives, by UV/Vis spectroscopic methods and quantum chemical computations, revealing that these compounds exhibit multiple types of photoreactions (Vetokhina et al., 2012).
Antimicrobial Activity :
- Rathod and Solanki (2018) synthesized pyrimidine derivatives including 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide and evaluated their antimicrobial activities, showing promising results (Rathod & Solanki, 2018).
Application in Organic Light Emitting Diodes (OLEDs) :
- Huang et al. (2013) synthesized Pt(II) complexes with pyrazol-pyridine ligands and demonstrated their application in efficient OLEDs, exhibiting high external quantum efficiency and stable chromaticity (Huang et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUVIPOPNTKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427003.png)
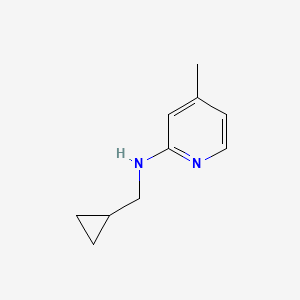
![5-Phenyl-5H-pyrido[3,2-b]indole](/img/structure/B1427009.png)
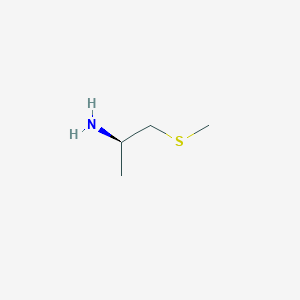
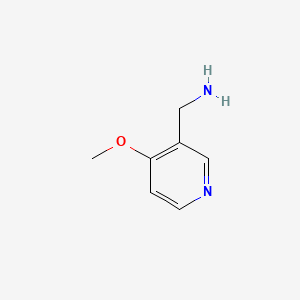
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)
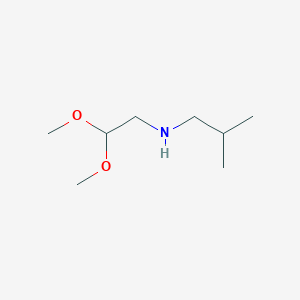
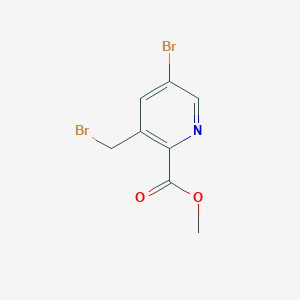
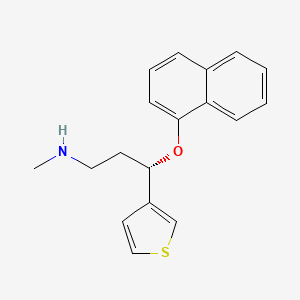
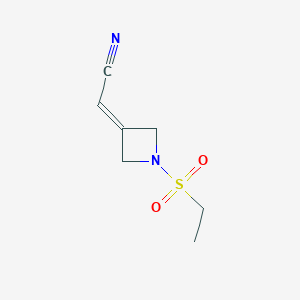
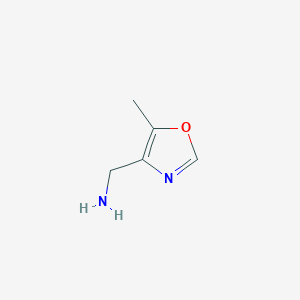
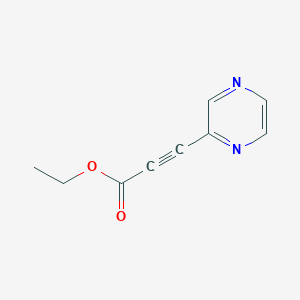
![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)